Ethylene glycol hydroxy stearate

Description

Overview of Ethylene (B1197577) Glycol Hydroxy Stearate (B1226849) as a Complex Ester Compound

Ethylene glycol hydroxystearate is a complex organic molecule classified as an ester. Esters are compounds formed from an acid and an alcohol where a hydrogen atom in the acid's hydroxyl group is replaced by an organyl group. pharmacophorejournal.com Specifically, ethylene glycol hydroxystearate is synthesized from the esterification of ethylene glycol with 12-hydroxystearic acid. guidechem.comalfa-chemistry.com The resulting compound can be a monoester or a diester. ksma.in The monoester, identified by the CAS number 33907-46-9, is also known as 2-hydroxyethyl hydroxyoctadecanoate. guidechem.comalfa-chemistry.com

This nonionic surfactant is a white, waxy solid at room temperature. guidechem.comontosight.ai It is soluble in oils and alcohols but insoluble in water. ksma.in The structure combines the properties of both its parent molecules: the hydroxyl group from the stearic acid chain and the ethylene glycol moiety contribute to its functionality as an emulsifier, emollient, and thickening agent. guidechem.com Polyethoxylated versions, such as Polyethylene (B3416737) glycol-15-hydroxystearate, are produced by reacting ethylene oxide with 12-hydroxystearic acid and are noted for their ability to act as polymeric surfactants. atamanchemicals.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-hydroxyethyl hydroxyoctadecanoate | alfa-chemistry.com |

| CAS Number | 33907-46-9 | guidechem.comalfa-chemistry.com |

| Molecular Formula | C20H40O4 | guidechem.com |

| Molecular Weight | 344.53 g/mol | guidechem.com |

| Density | 0.962 g/cm³ | guidechem.comalfa-chemistry.com |

| Appearance | White solid | guidechem.com |

| Boiling Point | 453.4°C at 760 mmHg | guidechem.com |

| Flash Point | 144.7°C | guidechem.com |

Historical Development and Industrial Relevance of Hydroxystearate Esters

The development of hydroxystearate esters is closely tied to the broader history of oleochemicals—chemicals derived from natural fats and oils. acme-hardesty.com 12-Hydroxystearic acid, the precursor to ethylene glycol hydroxystearate, is itself derived from the hydrogenation of castor oil. atamanchemicals.comwikipedia.org Patents for esters of 12-hydroxystearic acid date back to at least the 1940s, where they were identified as useful raw materials for emulsifying agents and as mold release agents in thermoplastic compositions. google.com The rise of the "green cosmetics" movement, which prioritizes natural and sustainable ingredients, has significantly increased the demand for vegetable-based oleochemicals like hydroxystearic acid and its esters over petroleum-based alternatives. acme-hardesty.comresourcewise.com

The industrial relevance of hydroxystearate esters is extensive, owing to their versatile functions as emulsifiers, thickeners, and emollients. atamankimya.com They are integral components in numerous sectors.

| Industry | Specific Application | Function | Source |

|---|---|---|---|

| Cosmetics & Personal Care | Creams, lotions, lipsticks, deodorants, shampoos | Thickener, emollient, surfactant, gelling agent | acme-hardesty.comatamanchemicals.comatamankimya.com |

| Lubricants | Lithium, Barium, and Calcium multi-purpose greases | Thickening agent, provides water/solvent resistance | atamanchemicals.comatamankimya.comvrcastor.com |

| Plastics | PVC products (films, sheets, profiles) | Additive, internal lubricant | atamanchemicals.comatamankimya.com |

| Coatings & Paints | Automotive and industrial finishes | Forms durable thermosetting polymers with acrylic esters | atamanchemicals.comatamankimya.comvrcastor.com |

| Rubber | Natural and synthetic rubber products | Activator, internal lubricant | atamanchemicals.comatamankimya.comvrcastor.com |

| Pharmaceuticals | Topical ointments, creams; drug formulations | Solubilizer for hydrophobic drugs, excipient | ontosight.aiatamanchemicals.comgoogle.com |

| Other | Polishes, inks, hot-melt adhesives | Component for viscosity and texture | atamanchemicals.comatamankimya.comvrcastor.com |

Scope and Significance of Academic Inquiry into Ethylene Glycol Hydroxy Stearate Chemistry and Applications

Academic research into ethylene glycol hydroxystearate and its polyethoxylated derivatives focuses significantly on their role as nonionic surfactants in colloidal systems, particularly for pharmaceutical applications. researchgate.netresearchgate.net A major area of investigation is their use in forming nanosized emulsions and solid lipid nanoparticles (SLNs) to enhance the solubility and bioavailability of poorly water-soluble drugs. researchgate.netnih.govresearchgate.net Nonionic surfactants are preferred in pharmaceutical formulations due to their lower toxicity and reduced sensitivity to pH changes compared to ionic surfactants. researchgate.net

A prominent example in the literature is the use of poly(ethylene glycol) (660)-12-hydroxystearate (PEG 660-stearate) to solubilize quercetin, a natural compound with low water solubility. researchgate.netnih.gov Research has demonstrated that these surfactants can form stable, monodisperse oil-in-water nanoemulsions. researchgate.netnih.gov Key findings from these studies, where systems were characterized using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM), show a direct relationship between surfactant concentration and both the physical characteristics of the emulsion and its drug-loading capacity. researchgate.netnih.gov One study found that increasing the concentration of PEG 660-stearate from 0.25 wt% to 2.5 wt% was critical for creating stable microemulsion-like dispersions with 20 nm droplets, which could solubilize five times more quercetin. researchgate.netnih.gov Small-angle X-ray scattering (SAXS) results suggest these droplets possess a core-shell structure. researchgate.netnih.gov

| Surfactant Concentration (wt%) | Key Observation | Resulting Droplet Size | Impact on Quercetin Solubilization | Source |

|---|---|---|---|---|

| 0.25% | Formation of nanoemulsion | Not specified, larger droplets | Baseline solubilization | researchgate.netnih.gov |

| 2.5% | Formation of a clear, stable colloidal dispersion (microemulsion characteristics) | Monodisperse population of 20 nm | Five-fold increase compared to 0.25% concentration | researchgate.netnih.gov |

Current Research Gaps and Future Trajectories for this compound Studies

While ethylene glycol hydroxystearate and its derivatives are well-utilized, specific research gaps remain. There is a lack of standardized characterization and reporting for nanocarriers in clinical trials, which creates a gap between academic research and clinical application of such systems. nih.gov Much of the research focuses on a few model drugs like quercetin; further investigation is needed to understand the interaction of these esters with a broader range of active pharmaceutical ingredients (APIs). pharmacophorejournal.comunair.ac.idjrespharm.comnih.gov Additionally, more in-depth studies are required to elucidate the precise structure-property relationships, such as how variations in the polyethylene glycol (PEG) chain length or the position of the hydroxyl group on the stearic acid chain affect micelle formation, drug loading capacity, and emulsion stability. nih.govnih.gov

Future research trajectories are likely to follow several key paths:

Green and Sustainable Synthesis: Aligning with the principles of green chemistry, future work will likely focus on developing more environmentally friendly synthesis methods. researchgate.net This includes the use of biocatalysts, such as immobilized lipases, for solvent-free esterification and transesterification reactions, which can lead to high-yield, sustainable production from renewable resources. nih.govrsc.orgmdpi.com

Advanced Drug Delivery Systems: Building on current knowledge, research will likely move towards creating more sophisticated drug delivery vehicles. This could involve the development of "smart" nanoemulsions or hydrogels that respond to specific biological stimuli (e.g., pH, temperature) for targeted drug release.

Expanded Applications in Materials Science: The unique properties of these esters could be exploited in new areas of materials science. Research could explore their use as monomers or building blocks for novel biocompatible polymers, bioadhesives, or advanced lubricants with enhanced thermal and mechanical properties. researchgate.net

Diversified Bioactive Esters: Recent discoveries of fatty acid esters of hydroxy fatty acids (FAHFAs) as bioactive lipids with anti-inflammatory properties open new avenues. nih.govacs.org Future studies may focus on synthesizing novel derivatives of ethylene glycol hydroxystearate and screening them for specific biological activities, moving beyond their function as simple excipients. nih.govnih.govacs.org

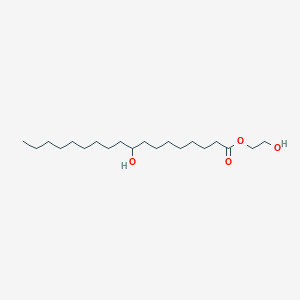

Structure

2D Structure

Properties

Molecular Formula |

C20H40O4 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

2-hydroxyethyl 9-hydroxyoctadecanoate |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-5-6-8-11-14-19(22)15-12-9-7-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |

InChI Key |

VPXCRGSFNXYSBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)OCCO)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Ethylene Glycol Hydroxy Stearate

Spectroscopic Characterization Techniques for Ethylene (B1197577) Glycol Hydroxy Stearate (B1226849) Isomers

Spectroscopic techniques are fundamental in determining the molecular structure and purity of ethylene glycol hydroxy stearate. Each method offers unique insights into the molecule's composition and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds, including the stereochemistry of chiral centers. For this compound, which contains a hydroxyl group on the stearate chain, NMR is crucial for determining the relative and absolute configuration of the stereogenic carbon.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In this compound, key signals include those from the ethylene glycol moiety and the hydroxystearate chain. The protons of the ethylene glycol unit typically appear as multiplets in the range of 3.5-4.5 ppm. researchgate.netebi.ac.uk Specifically, the hydroxyl protons of the ethylene glycol part can exhibit a distinct peak around 4.56 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), which is useful for quantification and assessing substitution. The chemical shift of the proton attached to the hydroxyl-bearing carbon in the hydroxystearate chain is particularly informative. aocs.org Its position shifts progressively downfield as the hydroxyl group moves further from the methyl end of the fatty acid chain. aocs.org For instance, in methyl 12-hydroxyoctadecanoate (B1258542), the proton at C-12 appears as a quintet around 3.65 ppm. aocs.org The presence of diastereotopic protons, such as those adjacent to a chiral center, can lead to signal splitting, providing further stereochemical information. aocs.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbons in the ethylene glycol unit are readily identifiable. nist.govpharmacompass.comhmdb.ca For the hydroxystearate portion, the carbon bearing the hydroxyl group will have a characteristic chemical shift that is dependent on its position along the alkyl chain. The carbonyl carbon of the ester group also gives a distinct signal. Quantitative ¹³C NMR can be used to determine the fatty acid profile in mixtures, which can be more accurate than ¹H NMR in some cases.

Stereochemical Determination: To determine the absolute configuration of the chiral center in the hydroxystearate moiety, specialized NMR techniques are employed. One common method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.gov By forming diastereomeric esters with the hydroxyl group of the hydroxystearate, it is possible to deduce the absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral ester. nih.gov Another approach involves the use of ¹H NMR anisotropy methods, which have been successfully applied to determine the absolute configuration and enantiomeric excess of natural 12-hydroxystearic acid. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (stearate chain) | ~1.2-1.6 | Multiplet |

| -CH₂-C=O | ~2.3 | Triplet |

| -CH(OH)- | ~3.6 | Multiplet |

| -O-CH₂-CH₂-OH | ~3.7 | Multiplet |

| -O-CH₂-CH₂-OH | ~4.2 | Multiplet |

| -OH (stearate) | Variable | Singlet (broad) |

| -OH (glycol) | Variable | Singlet (broad) |

Note: These are approximate values and can vary based on the solvent and concentration.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their bonding environment. These techniques are highly sensitive to the molecular structure and intermolecular interactions of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which corresponds to the stretching vibrations of the hydroxyl (-OH) groups from both the ethylene glycol and hydroxystearate moieties. researchgate.netias.ac.in The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Strong absorption bands in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the stearate. researchgate.net

C=O Stretching: A sharp and intense peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. researchgate.netresearchgate.net

C-O Stretching: The C-O stretching vibrations of the ester and alcohol functional groups appear in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. researchgate.netresearchgate.net Specifically, bands around 1170 cm⁻¹ can be attributed to the C-O stretching of the ester.

CH₂ Bending: Bending vibrations of the CH₂ groups are observed around 1465 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

C-C Stretching: The C-C stretching vibrations of the alkyl chain appear in the 800-1200 cm⁻¹ region. The C-C stretching mode in ethylene glycol is assigned to a polarized Raman line around 863 cm⁻¹. ias.ac.in

CH₂ Twisting and Rocking: These vibrations are also found in the fingerprint region and can provide information about the conformational order of the alkyl chains.

The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound, and can be used to study changes in molecular structure and intermolecular interactions under different conditions. nih.govcsic.es

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| -OH | Stretching | 3200-3600 (broad) | 3200-3600 (broad) |

| -CH₂- | Asymmetric/Symmetric Stretch | 2850-2960 | 2850-2960 |

| C=O (Ester) | Stretching | ~1740 | ~1740 |

| C-O (Ester) | Stretching | ~1170 | Not prominent |

| C-O (Alcohol) | Stretching | ~1050 | Not prominent |

| -CH₂- | Bending | ~1465 | ~1465 |

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. It is also a powerful tool for assessing the purity of this compound.

Ionization Techniques: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are generally preferred over hard ionization methods like Electron Ionization (EI). stackexchange.com ESI typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, which helps to preserve the molecular ion for accurate molecular weight determination. nih.govnih.gov EI, on the other hand, imparts high energy to the molecule, leading to extensive fragmentation which can sometimes result in the absence of a molecular ion peak. researchgate.netucl.ac.uk

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion. The fragmentation of polyglycol esters is influenced by the type of cation used for ionization. nih.gov Common fragmentation pathways for esters include cleavage adjacent to the carbonyl group (α-cleavage). For this compound, characteristic fragment ions would arise from the loss of the ethylene glycol moiety or cleavage at various points along the hydroxystearate chain. The fragmentation of deprotonated polyethylene (B3416737) glycols is dominated by intramolecular Sₙ2 reactions. nih.govmatrix-fine-chemicals.com In positive ion mode, the fragmentation of polyethylene glycol esters can provide structural information about both the polymer chain and the end groups. nih.gov

Purity Assessment: Mass spectrometry is highly effective for identifying and quantifying impurities in this compound samples. For instance, unreacted starting materials such as stearic acid or ethylene glycol, as well as byproducts from the synthesis, can be detected. ucl.ac.uk For polymeric materials like polyethylene glycol esters, MS can reveal the distribution of oligomers and the presence of molecules with different fatty acid end groups. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further aiding in structural confirmation and impurity identification.

Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M+H]⁺ - H₂O | Loss of water | Dehydration from hydroxyl group |

| [M+H]⁺ - C₂H₄O₂ | Loss of ethylene glycol | Cleavage of the ester bond |

| C₁₈H₃₅O₂⁺ | Acylium ion from stearate | Cleavage of the ester C-O bond |

| C₂H₅O₂⁺ | Protonated ethylene glycol | Cleavage of the ester bond |

Note: M represents the molecular weight of this compound. The observed fragments will depend on the ionization method and conditions.

Diffraction and Microscopic Analysis of this compound Aggregates

While spectroscopic methods probe the molecular level, diffraction and microscopy techniques are invaluable for characterizing the solid-state structure and larger-scale morphology of this compound, particularly its self-assembled aggregates.

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure and polymorphic forms of solid materials. Long-chain fatty acids and their esters, including this compound, are known to exhibit polymorphism, which is the ability to exist in multiple crystalline forms with different physical properties. nih.gov

The XRD pattern of a crystalline material provides information about the arrangement of molecules in the crystal lattice. The positions and intensities of the diffraction peaks are related to the unit cell dimensions and the electron density distribution within the cell. For long-chain molecules like fatty acid esters, XRD patterns typically show a series of sharp peaks at low angles (long spacings) that correspond to the length of the repeating unit along the chain axis, and a set of peaks at wider angles (short spacings) that relate to the packing of the alkyl chains. nih.govresearchgate.netnih.gov

Different polymorphic forms of fatty acid esters will have distinct XRD patterns. researchgate.netstackexchange.comyoutube.com These polymorphs can differ in the way the hydrocarbon chains are packed (e.g., triclinic, monoclinic, or hexagonal packing), the tilt of the chains relative to the end-group plane, and the conformation of the head group. The study of polymorphism is critical as it can significantly impact the material's melting point, solubility, and mechanical properties. XRD can be used to identify the specific polymorphic form present in a sample of this compound and to study phase transitions between different forms as a function of temperature or processing conditions. mdpi.com

Interactive Data Table: General XRD Spacings for Long-Chain Fatty Acid Esters

| Spacing Type | 2θ Range | Structural Information |

| Long Spacing | Low angles | Corresponds to the bilayer or trilayer thickness, related to the chain length. |

| Short Spacing | Wide angles | Reflects the lateral packing of the hydrocarbon chains (e.g., ~4.6 Å for β form, ~4.2 Å and ~3.8 Å for β' form). |

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and structure of materials at the nanoscale and microscale. These methods are particularly useful for studying the self-assembled structures and dispersion characteristics of this compound in various formulations.

When dispersed in an aqueous or oil-based medium, amphiphilic molecules like this compound can self-assemble into various structures, such as micelles, vesicles, or nano-emulsion droplets. researchgate.netnih.gov TEM can provide high-resolution images of these aggregates, revealing their size, shape, and internal structure. nih.govnih.gov For instance, in the context of nano-emulsions, TEM has been used to show that polyethylene glycol (660)-12-hydroxystearate can form spherical droplets with a core-shell structure. ias.ac.in The morphology of these particles, including whether they are spherical or faceted, can be observed. nih.gov

SEM provides information about the surface topography and morphology of solid samples. For solid formulations of this compound, SEM can be used to examine the crystal habit, particle size distribution, and surface texture. This information is valuable for understanding the material's physical properties and performance in applications such as coatings or solid lipid nanoparticles.

Together, TEM and SEM offer a direct visualization of the supramolecular organization of this compound, complementing the structural information obtained from spectroscopic and diffraction techniques. rsc.org

Atomic Force Microscopy (AFM) for Surface Interactions of this compound

Atomic Force Microscopy (AFM) stands as a powerful technique for probing the nanoscale surface characteristics of materials. While direct AFM studies on this compound are not extensively available in current literature, the principles of AFM and data from analogous systems allow for a theoretical exploration of its potential surface interactions.

AFM operates by scanning a sharp tip over a surface, providing a topographical map with atomic or near-atomic resolution. Beyond imaging, AFM can measure forces between the tip and the sample, such as adhesion and frictional forces. For a molecule like this compound, which possesses both hydrophilic (from the hydroxyl and ethylene glycol groups) and lipophilic (from the long stearate chain) regions, AFM could provide invaluable insights into its self-assembly and interaction with various substrates.

It is hypothesized that on a hydrophilic substrate, the ethylene glycol and hydroxyl moieties would preferentially interact with the surface, leading to a specific orientation of the molecule. Conversely, on a hydrophobic surface, the stearate tail would likely dominate the interaction. AFM could be employed to visualize the resulting monolayers or thin films, and force spectroscopy measurements could quantify the adhesion forces at different points on the molecule, providing a map of its surface energy.

Table 1: Hypothetical AFM Measurable Parameters for this compound on Different Substrates

| Parameter | Hydrophilic Substrate (e.g., Mica) | Hydrophobic Substrate (e.g., Graphite) |

| Adhesion Force | Higher over hydroxyl/glycol regions | Higher over stearate chain |

| Surface Morphology | Potential for ordered monolayers with hydrophilic heads down | Potential for ordered monolayers with hydrophobic tails down |

| Frictional Force | Dependent on the packing and orientation of the molecules | Dependent on the packing and orientation of the molecules |

| Film Thickness | Expected to be consistent with the molecular length if forming a perpendicular monolayer | Expected to be consistent with the molecular length if forming a perpendicular monolayer |

This table is based on theoretical principles and data from similar long-chain fatty acid esters and PEGylated surfaces, as direct experimental data for this compound is not currently available.

Studies on similar long-chain fatty acids and their esters have demonstrated the utility of AFM in revealing their packing arrangements and surface properties. For instance, research on fatty acids on various surfaces has shown how they form well-ordered domains, and AFM has been used to investigate the stiffness and mechanical properties of such layers. rsc.org

Conformational and Stereochemical Studies of this compound

The conformational flexibility and stereochemistry of this compound are key determinants of its macroscopic properties. The molecule's structure, featuring a long, flexible alkyl chain, an ester linkage, and two hydroxyl groups, allows for a multitude of possible conformations.

The conformational landscape of this molecule is complex. The ethylene glycol unit itself can exist in gauche and trans conformations, with the gauche form often stabilized by intramolecular hydrogen bonding. researchgate.net The long stearate chain can adopt various conformations due to rotation around its numerous C-C single bonds. The ester group introduces a plane of rigidity but also allows for rotational freedom in the adjacent bonds.

A significant feature of this compound is the presence of a stereocenter at the 12th carbon position of the stearate chain, where a hydroxyl group is attached. This means the molecule can exist as two enantiomers, (R)-2-hydroxyethyl 12-hydroxyoctadecanoate and (S)-2-hydroxyethyl 12-hydroxyoctadecanoate. The specific stereochemistry is expected to have a profound influence on the molecule's three-dimensional shape and its interactions with other chiral molecules. For instance, studies on lithium 12-hydroxystearate have shown that the specific arrangement of the hydroxyl group is crucial for its aggregation and rheological properties. acs.orgwikipedia.org

Due to the molecule's high flexibility, computational methods are often employed to predict its most stable conformations. PubChem, a comprehensive database of chemical molecules, notes that conformer generation for 2-hydroxyethyl 12-hydroxyoctadecanoate is disallowed due to its high degree of flexibility, underscoring the challenge in predicting its exact three-dimensional structure. nih.gov

Table 2: Key Structural and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₄ | nih.gov |

| Molecular Weight | 344.5 g/mol | nih.gov |

| IUPAC Name | 2-hydroxyethyl 12-hydroxyoctadecanoate | nih.gov |

| Topological Polar Surface Area | 66.8 Ų | nih.gov |

| Rotatable Bond Count | 19 | nih.gov |

| Chiral Center Count | 1 | nih.gov |

Data sourced from the PubChem database and represents computed properties.

Material Science and Industrial Applications of Ethylene Glycol Hydroxy Stearate

Role of Ethylene (B1197577) Glycol Hydroxy Stearate (B1226849) in Polymer Systems

Ethylene glycol hydroxystearate and its derivatives, such as polyethylene (B3416737) glycol (PEG) stearates, are utilized in polymer systems to modify their processing characteristics and final properties. These compounds can act as processing aids, influence polymer compatibility, and alter the rheological behavior of polymer melts.

Ethylene Glycol Hydroxy Stearate as a Processing Aid in Polymer Compounding

In polymer compounding, processing aids are crucial for improving the flow of the polymer melt and reducing friction during extrusion and molding processes. greenchemicals.eu High molecular weight polyethylene glycol (PEG) has been shown to be an effective polymer process aid (PPA) for reducing melt defects in extruded polyethylene, even in the absence of traditional fluoropolymers. google.com The use of high molecular weight PEG can lead to a reduction in extruder pressures and improve the gauge variation in films produced by blown film extrusion. google.com

The mechanism behind this is the reduction of friction at the interface between the polymer melt and the metal surfaces of the processing equipment. greenchemicals.eu This lubricating effect facilitates a smoother and more efficient extrusion process.

Compatibility and Interaction of this compound with Polymer Matrices

The compatibility of ethylene glycol hydroxystearate and its PEG derivatives with polymer matrices is a key factor in their effectiveness. In polymer blends, such as those of polylactic acid (PLA) and thermoplastic starch (TPS), PEG can act as a compatibilizer. researchgate.net It is believed to function as a polymeric surfactant, reducing the surface tension between the different polymer phases and enhancing interfacial adhesion. researchgate.net This improved compatibility can lead to better mechanical properties and a more uniform blend.

The presence of PEG stearate has also been shown to extend the areas of liquid crystal and microemulsion in certain systems, indicating its significant influence on the phase behavior of polymer blends. researchgate.net

Influence of this compound on Polymer Rheology in Melt Processing

The addition of ethylene glycol hydroxystearate and its derivatives can significantly impact the rheological properties of polymer melts, which is critical for processes like extrusion and injection molding. nih.gov The influence on viscosity is a key aspect. For instance, in polycaprolactone (B3415563) (PCL) melts, the addition of low molecular weight PEG 200 was found to decrease the complex viscosity. acs.org Conversely, higher molecular weight PEGs (4000 and 8000) increased the initial viscosity at lower shear rates but exhibited shear-thinning behavior at higher shear rates. acs.org

The effect on rheology is also evident in composites. In glycol-modified poly(ethylene terephthalate) (PET-G) composites, the addition of modified fillers resulted in a decrease in the viscosity of the composites compared to the unfilled polymer. mdpi.com This change in flow behavior can be advantageous for processing, potentially leading to increased mass melt flow rates. mdpi.com

The table below summarizes the effect of PEG addition on the rheology of a PCL-Ciprofloxacin (CIP) blend.

| Formulation | Initial Viscosity (Pa·s) at 150°C | Change in Initial Viscosity vs. nPCL |

| Neat PCL (nPCL) | ~10^3 | - |

| PCL-CIP | ~610 | -39% |

| PCL-CIP-10P2 (10% PEG 200) | ~240 | -76% |

| PCL-CIP-10P8 (10% PEG 8000) | ~1320 | +32% |

| PCL-CIP-15P8 (15% PEG 8000) | ~1540 | +54% |

Data adapted from a study on the rheological investigation of PCL blends. acs.org

This compound in Industrial Lubrication and Tribology

The inherent lubricating properties of ethylene glycol and stearic acid make their ester, ethylene glycol hydroxystearate, a compound of interest in the field of industrial lubrication and tribology. emeraldgrouppublishing.comresearchgate.net

Performance of this compound as a Lubricant Component

Ethylene glycol esters derived from vegetable oils have shown promise as lubricity enhancer bio-additives for fuels like low-sulfur diesel. researchgate.net For example, soybean oil ethylene glycol ester (SOEGE) has demonstrated a lower coefficient of friction and smaller wear scar diameters compared to commercial diesel and fatty acid methyl esters (FAME) from soybean oil. researchgate.netits.ac.id The addition of SOEGE to commercial diesel fuel has been shown to reduce both the coefficient of friction and the wear scar diameter, indicating its excellent lubricating effect. researchgate.netits.ac.id

The presence of a hydroxyl group on the head of the ethylene glycol ester is thought to contribute to its improved lubricating properties. researchgate.net In water-ethylene (B12542467) glycol solutions, which are used in various applications due to their thermal properties, the addition of stearate-based ionic liquid crystals has been shown to significantly reduce friction and wear. mdpi.com For instance, the addition of bis(2-hydroxyethyl)ammonium stearate to a 50:50 water-ethylene glycol mixture resulted in up to a 76% reduction in the friction coefficient and an 80% reduction in the wear rate. mdpi.com

The table below presents the tribological performance of water-ethylene glycol (W-EG) lubricants with a stearate additive.

| Lubricant | Coefficient of Friction (COF) | Wear Rate (mm³/N·m) | Friction Reduction | Wear Reduction |

| W-EG | 0.28 | 1.92 x 10⁻⁵ | - | - |

| (W-EG) + 0.5% DES | ~0.078 | ~3.84 x 10⁻⁶ | 72% | 80% |

| (W-EG) + 1% DES | ~0.067 | ~4.42 x 10⁻⁶ | 76% | 77% |

Data adapted from a study on water-ethylene glycol lubricants with a stearate ionic liquid crystal additive (DES). mdpi.com

Interfacial Behavior of this compound in Lubricant Formulations

The effectiveness of ethylene glycol hydroxystearate as a lubricant is closely tied to its behavior at the interface between moving surfaces. As an amphiphilic molecule, it can form adsorbed films on surfaces. researchgate.net In lubricant formulations, these films can act as a protective layer, reducing direct contact between asperities and thus lowering friction and wear.

The presence of ethylene glycol stearate can also influence the formation of microemulsions in lubricant systems. researchgate.net Poly(ethylene glycol) stearates have been shown to favor large microemulsion regions, particularly of the water-in-oil type. researchgate.net This effect becomes more pronounced as the length of the PEG chain increases. researchgate.net The formation of stable microemulsions can be beneficial for lubricant performance by ensuring a consistent supply of the lubricating components to the contact zone.

Synergistic Effects of this compound with Other Lubricant Additives

In one study, the addition of bis(2-hydroxyethyl)ammonium stearate, a protic ionic liquid derived from stearic acid, to a 50:50 water-ethylene glycol base fluid resulted in substantial reductions in both friction and wear. mdpi.com The addition of the stearate derivative reduced the friction coefficient by up to 76% and the wear rate by up to 80% compared to the W-EG base fluid alone. mdpi.com This enhanced performance is attributed to the formation of a protective tribofilm on the sliding surfaces. While the W-EG fluid alone led to severe abrasive wear and oxidation of the steel surface, the formulation containing the stearate additive prevented abrasion and reduced the formation of iron oxides. mdpi.com

This interaction highlights a key synergistic effect: the stearate additive provides anti-wear and friction-reducing properties while the ethylene glycol base contributes to the thermal stability of the fluid. mdpi.com The mechanism of such synergies in lubricant systems often involves the formation of a complex tribofilm composed of different elements from the additives. For instance, in systems containing additives like zinc dithiophosphate (B1263838) (Zndtp) and molybdenum dithiocarbamate (B8719985) (Modtc), the final tribofilm is a composite of materials like MoS₂ sheets embedded in a mixed polyphosphate glass, which provides superior protection. researchgate.net Similarly, ethylene glycol stearate additives can interact with metal surfaces and other additives to form a durable boundary film that minimizes direct metal-to-metal contact, thereby reducing friction and wear. mdpi.com

Table 1: Tribological Performance Improvement of Water-Ethylene Glycol (W-EG) Lubricant with Stearate Additive mdpi.com

This table illustrates the significant reduction in friction and wear when a stearate derivative is added to a water-ethylene glycol base lubricant, demonstrating a clear synergistic effect.

| Lubricant Formulation | Coefficient of Friction (COF) | Wear Rate (mm³/N·m) | Friction Reduction (%) | Wear Reduction (%) |

| Water-Ethylene Glycol (50:50) | 0.28 | 1.92 x 10⁻⁵ | N/A | N/A |

| (W-EG) + 0.5% Stearate Additive | ~0.07 | ~0.38 x 10⁻⁵ | ~76% | ~80% |

Applications of this compound in Coating and Ink Technologies

This compound serves multiple functions in the formulation of coatings and inks, primarily due to its surfactant properties. smolecule.com Its molecular structure, featuring a hydrophilic ethylene glycol head and a hydrophobic hydroxy stearic acid tail, allows it to act as a versatile additive. smolecule.com

Dispersant and Wetting Agent Properties of this compound in Pigment Dispersions

Effective pigment dispersion is critical for achieving desired properties such as color strength, gloss, and stability in coatings and inks. This compound and its polyethylene glycol (PEG) analogues function as non-ionic surfactants that excel as wetting and dispersing agents. smolecule.comatamanchemicals.comijrpc.com

The primary role of a wetting agent is to lower the surface tension between the liquid resin/solvent and the solid pigment particles, allowing the liquid to displace air from the pigment surface. researchgate.net Dispersing agents then stabilize this separation, preventing the pigment particles from re-agglomerating, a phenomenon known as flocculation. specialchem.com Ethylene glycol stearate derivatives achieve this through a mechanism called steric stabilization. The hydrophobic stearate "anchor" part of the molecule adsorbs onto the pigment surface, while the hydrophilic glycol "tail" extends into the solvent or water-based medium. ijrpc.comspecialchem.com These extended chains form a protective layer that physically prevents the pigment particles from getting close enough to attract one another. ijrpc.com

Research on non-ionic dispersants synthesized from polyethylene glycol and stearic acid for gravure printing inks has demonstrated their effectiveness. ijrpc.com These PEG-stearate dispersants were found to produce inks with lower viscosity and improved gloss compared to inks made without an effective dispersant. The performance of these synthesized dispersants was comparable to, and in some cases better than, commercial alternatives, highlighting their utility in creating stable, high-quality pigment dispersions. ijrpc.com

Table 2: Effect of PEG-Stearate Dispersant on the Viscosity of Pigmented Gravure Inks ijrpc.com

This table shows the viscosity of different pigmented inks formulated with a synthesized Polyethylene Glycol (1000)-Stearate (PEG1000-S) dispersant compared to a commercial dispersant (Solsperse® 20000). Lower viscosity at high pigment loads indicates better dispersing efficiency.

| Pigment Type | Ink Viscosity with Solsperse® 20000 (dPa.s) | Ink Viscosity with PEG1000-S (dPa.s) |

| Yellow C.I. 13 | 45 | 39 |

| Red C.I. 57:1 | 48 | 50 |

| Blue C.I. 15:4 | 42 | 35 |

| Black C.I. 7 | 40 | 38 |

Rheological Modifier in Non-Aqueous Coating Systems Featuring this compound

This compound and related compounds can act as rheological modifiers, influencing the flow and viscosity of non-aqueous coating systems. atamanchemicals.com This function is crucial for controlling application properties, such as preventing sagging in paints applied to vertical surfaces and ensuring proper leveling for a smooth finish. researchgate.net

In non-aqueous systems, waxy materials like stearates can create a network structure within the fluid. This structure provides high viscosity at low shear (e.g., when the paint is at rest on a wall) but breaks down under high shear (e.g., during brushing or spraying), allowing for easy application. This shear-thinning behavior is highly desirable in many coating formulations. mdpi.com For example, ethylene glycol distearate is used as a viscosity modifier and opacifier in various personal care formulations. atamanchemicals.com

Studies on non-aqueous epoxy resin paints have shown that combinations of amide waxes and polyethylene waxes can effectively improve rheological properties and prevent pigment settling. google.com The waxy nature of this compound allows it to function similarly, contributing to the body and structure of the coating. The effectiveness of such additives depends on creating a synergistic effect that provides anti-sag and anti-settling properties without negatively impacting other film characteristics like gloss. google.com The inclusion of ethylene glycol stearates in ink formulations also directly impacts their final viscosity, a key rheological property for printability. ijrpc.comresearchgate.net

Impact of this compound on Film Formation and Adhesion in Industrial Coatings

The presence of this compound in a coating formulation can have a significant impact on the final properties of the dried film, particularly its adhesion to the substrate. This impact is complex, as the different parts of the molecule can have opposing effects.

The adhesion of a coating is influenced by the polarity and roughness of the substrate surface. nih.gov The stearate portion of the molecule is hydrophobic. When lubricants with metallic stearates (like magnesium stearate) are used in formulations, they tend to migrate to the surface, creating a hydrophobic layer that can severely decrease the adhesion of a subsequent coating. nih.govcolorcon.com However, studies have shown that using stearic acid itself can significantly increase adhesion. nih.gov This suggests that the free carboxyl or hydroxyl groups are able to form strong hydrogen bonds with the substrate or polymer matrix, enhancing adhesion.

The ethylene glycol component also plays a crucial role. Polyethylene glycol is known to improve adhesion in certain ink formulations. google.com Therefore, this compound, which combines the polar glycol group with the stearate chain, can potentially balance these effects. Its surfactant nature can improve wetting of the substrate, which is a prerequisite for good adhesion, while the polar hydroxyl groups on both the glycol and stearate parts of the molecule can participate in hydrogen bonding with the substrate and the coating's binder resin, strengthening the final film's attachment. nih.gov

This compound in Advanced Material Composites

The principles that make this compound a useful surfactant and modifier in coatings also apply to its potential use in advanced material composites, particularly those focused on sustainability.

Development of Sustainable Composites Utilizing this compound

In the field of sustainable materials, there is a strong focus on developing composites from bio-based polymers like polylactic acid (PLA) and thermoplastic starch (TPS). A major challenge with these materials is the poor compatibility between the hydrophobic PLA and the hydrophilic TPS, which leads to weak interfacial adhesion and poor mechanical properties.

Poly(ethylene glycol) (PEG), the polymer backbone of this compound, has been identified as an effective compatibilizer for PLA/TPS blends. researchgate.net PEG can act as a polymeric surfactant that reduces surface tension and increases interfacial adhesion between the two polymer phases. researchgate.net It is believed to promote chemical interactions and hydrogen bonding between the different polymer chains, creating a more homogenous and robust composite material. researchgate.net

Interfacial Reinforcement in Composites Incorporating this compound

Coupling agents are often employed to enhance interfacial adhesion. These are bifunctional molecules that can form chemical bonds with both the inorganic reinforcement and the organic polymer matrix tandfonline.comspringerprofessional.de. While ethylene glycol hydroxystearate possesses functional groups (hydroxyl and ester) that could potentially interact with both polar fillers and polymer matrices, there is no direct evidence to classify it as a conventional coupling agent that forms strong covalent bonds across the interface.

The structure of ethylene glycol hydroxystearate, with its long, non-polar stearate tail and a more polar ethylene glycol head, suggests it might function more as a surfactant or a lubricant at the interface. In this capacity, it could improve the wetting of the filler by the polymer matrix during processing. Improved wetting can lead to a more uniform dispersion of the filler and reduce the number of voids at the interface, which can indirectly contribute to better mechanical performance.

However, if the adhesion provided by ethylene glycol hydroxystearate is primarily through weaker secondary forces (like van der Waals forces or hydrogen bonding) rather than strong chemical bonds, its effectiveness as an interfacial reinforcement agent might be limited, especially under high stress or in harsh environmental conditions.

Research on related compounds provides some insight. For instance, polyethylene glycol (PEG) has been used as an interfacial modifier in silica-reinforced composites, where it is believed to improve silica (B1680970) dispersion and create a synergistic effect with silane (B1218182) coupling agents mdpi.com. In another study, a stearate-based ionic liquid crystal added to a water-ethylene glycol lubricant was found to significantly reduce friction and wear, suggesting the formation of a protective boundary film on surfaces mdpi.com. This lubricant-like behavior, if exhibited by ethylene glycol hydroxystearate at the composite interface, could potentially reduce internal friction but might also weaken the interfacial bond strength, leading to a trade-off between processability and mechanical performance.

Given the lack of direct research, the precise mechanism and effectiveness of ethylene glycol hydroxystearate for interfacial reinforcement remain speculative. Further empirical studies are necessary to determine its true impact in composite systems.

Rheological and Interfacial Phenomena of Ethylene Glycol Hydroxy Stearate in Complex Systems

Viscoelastic Properties of Ethylene (B1197577) Glycol Hydroxy Stearate-Containing Systems

The viscoelasticity of a material describes its ability to exhibit both viscous and elastic characteristics when undergoing deformation. In systems containing ethylene glycol hydroxy stearate (B1226849), these properties are paramount in determining the texture, stability, and performance of the final product.

Shear Thinning and Thickening Behavior of Ethylene Glycol Hydroxy Stearate Dispersions

Dispersions containing this compound often exhibit non-Newtonian flow behavior, meaning their viscosity is dependent on the shear rate applied. Many such systems demonstrate shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This phenomenon is attributed to the alignment of the this compound molecules and the dispersed phase particles under shear, which reduces flow resistance.

Shear Rate-Dependent Viscosity of a Model Emulsion

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

|---|---|

| 0.1 | 10.5 |

| 1.0 | 8.2 |

| 10 | 4.1 |

| 100 | 1.5 |

| 500 | 0.8 |

Note: The data in this table is representative of a typical shear-thinning emulsion and is for illustrative purposes due to the lack of specific publicly available data for this compound.

Temperature Dependence of this compound Rheology

Temperature is a critical factor influencing the rheology of systems containing this compound. Generally, an increase in temperature leads to a decrease in viscosity. This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces, leading to easier flow.

Effect of Temperature on the Viscosity of a 10% this compound Dispersion

| Temperature (°C) | Viscosity (mPa·s) |

|---|---|

| 25 | 150 |

| 35 | 110 |

| 45 | 75 |

| 55 | 40 |

| 65 | 20 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the general trend of viscosity with temperature, as specific data for this compound is not publicly available.

Time-Dependent Rheological Responses of Systems with this compound

The rheological properties of some complex fluids can also be dependent on the duration of shear. Thixotropy is a time-dependent shear-thinning property, where the viscosity decreases over time under constant shear and then gradually recovers when the shear is removed. This behavior is often associated with the breakdown and reformation of the internal structure of the fluid.

Conversely, rheopexy is a less common phenomenon where viscosity increases over time under constant shear. While specific studies on the time-dependent rheology of this compound are scarce, the presence of crystalline networks in emulsions stabilized by similar emulsifiers suggests that thixotropic behavior is possible. The breakdown of these networks under shear would lead to a decrease in viscosity, which could then slowly rebuild upon cessation of shear. The area within a hysteresis loop in a rheogram (a plot of shear stress versus shear rate for increasing and then decreasing shear rates) can be used to quantify the degree of thixotropy researchgate.net.

Emulsification and Dispersion Mechanisms of this compound

This compound is an effective emulsifier due to its amphiphilic nature, enabling it to stabilize mixtures of immiscible liquids, such as oil and water.

Stability of Emulsions and Dispersions Mediated by this compound

The primary role of this compound as an emulsifier is to form a stable interfacial film around the droplets of the dispersed phase, preventing them from coalescing. The stability of these emulsions is influenced by several factors, including the concentration of the emulsifier, the oil-to-water ratio, and the processing conditions.

A key study on nanosized emulsions stabilized with poly(ethylene glycol) (660)-12-hydroxystearate, a compound closely related to this compound, demonstrated that a critical concentration of the surfactant was necessary to form stable, monodisperse droplets. At a concentration of 2.5 wt%, the system formed 20 nm-large droplets with excellent stability. This research highlights the importance of optimizing the emulsifier concentration to achieve the desired droplet size and long-term stability. The formation of a core-shell structure, with the lipophilic stearate portion of the emulsifier anchoring in the oil droplet and the hydrophilic polyethylene (B3416737) glycol chains extending into the aqueous phase, is suggested to be responsible for this stability.

Influence of Poly(ethylene glycol) (660)-12-hydroxystearate Concentration on Emulsion Droplet Size

| Surfactant Concentration (wt%) | Average Droplet Size (nm) |

|---|---|

| 0.25 | 150 |

| 1.0 | 80 |

| 2.5 | 20 |

| 5.0 | 22 |

Data adapted from a study on poly(ethylene glycol) (660)-12-hydroxystearate.

Mechanism of Interfacial Tension Reduction by this compound

The process of emulsification is thermodynamically unfavorable due to the large interfacial area created between the two immiscible phases. Emulsifiers like this compound facilitate this process by reducing the interfacial tension between the oil and water phases scientificgear.com.

The amphiphilic nature of this compound drives its molecules to adsorb at the oil-water interface. The lipophilic stearate tail orients itself towards the oil phase, while the hydrophilic ethylene glycol head orients towards the water phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface, leading to a significant reduction in interfacial tension. This lowering of interfacial energy makes the formation of smaller droplets energetically less demanding, thus promoting the creation of a fine and stable emulsion. The efficiency of an emulsifier in reducing interfacial tension is a key determinant of its emulsifying power.

Formation and Stability of Micellar Structures Involving this compound

This compound and its poly(ethylene glycol) (PEG) derivatives are amphiphilic molecules that self-assemble into complex structures in solution. Due to their structure, which consists of a hydrophilic PEG or ethylene glycol head and a hydrophobic hydroxystearate tail, these surfactants form micelles and other aggregates above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net The formation and stability of these structures are critical to their function in various applications, such as the formulation of nanocapsules and nanoemulsions. researchgate.netnih.govnih.gov

Research into poly(ethylene glycol) (660)-12-hydroxystearate has demonstrated that a critical surfactant concentration is necessary to form stable colloidal dispersions. nih.govresearchgate.net In one study, a concentration of 2.5 wt% was required to produce clear and isotropic dispersions with characteristics of a microemulsion. nih.govresearchgate.net These dispersions consisted of a monodisperse population of droplets approximately 20 nm in diameter and exhibited high stability. nih.govresearchgate.net Small-angle X-ray scattering (SAXS) results suggest that these droplets possess a core-shell structure. nih.govresearchgate.net

The type of micellar structure formed can vary. Studies on similar compounds, such as PEG 1500-12-acyloxy-stearates, have identified several distinct phases depending on surfactant concentration and temperature, including micellar, cubic (of the Im3m space group), and hexagonal phases. nih.gov For these systems, the aggregation number—the number of surfactant molecules in a single micelle—was determined to be approximately 150 in the discrete cubic phase. nih.gov The ethylene glycol moiety plays a significant role in the micellization process. It can act as a water "structure breaker" and its interaction with the hydrophilic portion of the surfactant is a key factor controlling micelle formation. researchgate.netresearchgate.net

Table 1: Micellar and Aggregation Properties of this compound Derivatives

| Compound/System | Critical Concentration/Condition | Structure Type/Size | Aggregation Number | Source(s) |

| Poly(ethylene glycol) (660)-12-hydroxystearate | 2.5 wt% | Core-shell droplets (~20 nm) | Not specified | nih.govresearchgate.net |

| PEG 1500-12-acyloxy-stearates | Varies with temperature | Micellar, Cubic (Im3m), Hexagonal phases | ~150 (in cubic phase) | nih.gov |

| Polyethylene glycol 660 12-hydroxy stearate | Above CMC | Component of lipidic nanocapsules (25-100 nm) | Not specified | researchgate.net |

Adsorption and Surface Chemistry of this compound

The surface activity of this compound is a direct result of its amphiphilic nature, which drives the molecule to accumulate at interfaces. This adsorption behavior modifies the surface chemistry of both the liquid and the adjacent phase, influencing phenomena such as wettability and interfacial tension.

Adsorption Isotherms of this compound on Solid Surfaces

The adsorption behavior of this compound and related compounds on solid surfaces can often be described by established adsorption models. Studies on the adsorption of both polyethylene glycol (PEG) onto alumina and ethylene glycol onto a mercury/aqueous solution interface have shown that the process follows a Langmuirian behavior. researchgate.netrsc.org The Langmuir adsorption isotherm assumes the formation of a monolayer of the adsorbate on the solid surface, with a finite number of identical and equivalent adsorption sites.

For the adsorption of ethylene glycol and its higher homologues at a mercury-water interface, the isotherms were found to be congruent with respect to both the electrode charge and potential, confirming the applicability of the Langmuir model. rsc.org This model provides a mathematical relationship between the concentration of the substance in solution and its fractional coverage on the solid surface, as illustrated in the representative table below.

Table 2: Illustrative Langmuir Adsorption Isotherm Data

| Bulk Concentration (C) (mol/L) | Surface Coverage (θ) |

| 0.01 | 0.17 |

| 0.05 | 0.50 |

| 0.10 | 0.67 |

| 0.20 | 0.80 |

| 0.50 | 0.91 |

| 1.00 | 0.95 |

Note: This table presents illustrative data demonstrating the principle of a Langmuir isotherm, where surface coverage approaches a maximum as bulk concentration increases. The values are not from a specific experiment on this compound.

Surface Wettability Modification by this compound

The adsorption of this compound at a solid-liquid interface alters the surface energy and, consequently, its wettability. This effect is dependent on both the nature of the surface and the specific molecular structure of the adsorbing compound.

Research has shown that stearate-containing additives can modify the contact angle of a liquid on a solid surface. In one study, the addition of a protic ammonium (B1175870) stearate ionic liquid to a water-ethylene (B12542467) glycol solution resulted in an increased contact angle on a stainless steel surface, signifying a decrease in surface wettability. mdpi.com Conversely, grafting PEG chains onto surfaces can also systematically alter wettability. The modification of glass surfaces with silanated monomethoxy-PEG resulted in advancing contact angles between 23° and 32° and receding angles between 9° and 18°. kinampark.com The inclusion of a long hydrophobic domain between the PEG and the silane (B1218182) group in the grafting agent led to higher contact angles, indicating a more hydrophobic surface. kinampark.com

Table 3: Effect of Surface Modification on Contact Angles

| Surface | Modifying Agent/Condition | Advancing Contact Angle (°) | Receding Contact Angle (°) | Source(s) |

| Stainless Steel | Addition of protic ammonium stearate to W-EG solution | Increased (value not specified) | Not specified | mdpi.com |

| Glass | Grafted with silanated PEG I | 23.4 - 32.3 | 9.6 - 18.5 | kinampark.com |

| Glass | Grafted with silanated PEG II (with hydrophobic spacer) | 43.0 - 49.8 | 18.4 - 24.4 | kinampark.com |

Interaction of this compound with Hydrophobic and Hydrophilic Interfaces

The dual chemical nature of this compound dictates its orientation and interaction at interfaces of differing polarity. The hydrophilic ethylene glycol head group preferentially interacts with polar environments, while the hydrophobic hydroxy stearate tail favors nonpolar environments.

Interaction with Hydrophilic Interfaces: At hydrophilic solid surfaces, such as metal oxides, the interaction is dominated by the ethylene glycol moiety. On amorphous silica (B1680970) surfaces, ethylene glycol molecules have been shown to form direct hydrogen bonds with surface silanol (Si-OH) groups. nih.govresearchgate.net In contrast, on α-Al₂O₃ surfaces, the interaction is weaker, with ethylene glycol molecules physisorbing via hydrogen bonds formed with surface-adsorbed water molecules. nih.gov

Interaction with Hydrophobic Interfaces: At hydrophobic interfaces, the molecule orients to expose its nonpolar stearate chain to the surface. Studies of ethylene glycol adsorption on a mercury electrode—which behaves as a hydrophobic surface in an aqueous environment—demonstrated a single, stable orientation where the hydrocarbon chain faces the electrode and the polar hydroxyl groups are directed toward the bulk aqueous solution. rsc.org Similarly, theoretical studies of ethylene glycol on a gold (Au(111)) surface show an attractive interaction leading to the formation of a stable monolayer, with evidence for both Au···O and Au···H interactions. nih.gov

The air-water interface represents a unique environment where the hydrophilic PEG portion of related molecules is known to be surface-active, forming relatively stable monolayers. nih.gov When interacting with a lipid monolayer (a biological hydrophobic interface), PEG can associate with the lipid heads at the interface; however, under high compression, the PEG can be expelled from the interface as the lipid molecules pack more tightly. nih.gov This behavior underscores the dynamic nature of these interactions, governed by the balance of forces at the interface.

Advanced Analytical Methodologies for Ethylene Glycol Hydroxy Stearate Research

Chromatographic Separation Techniques for Ethylene (B1197577) Glycol Hydroxy Stearate (B1226849)

Chromatographic techniques are indispensable for separating ethylene glycol hydroxy stearate from complex mixtures and for analyzing its various forms. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be converted into more volatile derivatives. google.comnih.gov A common approach involves the esterification of the hydroxyl groups or the conversion of the entire molecule into a more volatile species, such as a fatty acid methyl ester (FAME). google.comsigmaaldrich.com For instance, stearates can be converted to stearic acid or methyl stearate for GC analysis. google.comnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential interactions of the derivatives with the stationary phase. A flame ionization detector (FID) is often used for quantification due to its sensitivity to organic compounds. google.com The method's linearity, detection limits, and precision are critical performance parameters. For example, a GC method for determining calcium stearate after conversion to stearic acid showed a linear dynamic range of 50–2000 mg/L with a detection limit of 15 mg/L for stearic acid in solution. nih.gov

Table 1: Typical GC Parameters for Analysis of Stearate Derivatives

| Parameter | Value |

| Column | SH-PolarWax, 30 m x 0.32 mm I.D., df= 0.5 µm |

| Column Oven Temp. | 70 ˚C (2 min) → 5 ˚C/min → 240 ˚C (5 min) |

| Injection Temperature | 220 ˚C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| This table presents typical parameters for the GC analysis of methyl esters of fatty acids like stearate. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Composition

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar, is commonly employed. nih.govresearchgate.net

A comprehensive analytical method for polyethylene (B3416737) glycol (PEG) stearates, which are structurally related to this compound, utilizes a water-acetonitrile or water-methanol gradient elution. nih.gov This allows for the separation of oligomers based on the increasing number of ethylene oxide units. nih.gov Detection can be achieved using an evaporative light scattering detector (ELSD), which is suitable for non-UV-absorbing compounds, or a UV detector if the analyte or its derivative possesses a chromophore. nih.govresearchgate.net For instance, a method for analyzing ethylene glycol involved derivatization with benzoyl chloride to allow for UV detection. nih.gov The linearity of the method is crucial for quantification, with correlation coefficients (R²) greater than 0.99 being desirable. nih.govresearchgate.net

Table 2: HPLC Method Parameters for Polyethylene Glycol Esters

| Parameter | Value |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Water-Acetonitrile or Water-Methanol Gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV Detector |

| Linearity (R²) | > 0.99 |

| This table summarizes common HPLC parameters for the analysis of polyethylene glycol esters, providing a reference for this compound analysis. nih.govresearchgate.net |

Size Exclusion Chromatography (SEC) for Oligomeric Forms of this compound

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary technique for characterizing the molar mass and molar mass distribution of polymers and oligomers, including those of this compound. chromatographyonline.com This method separates molecules based on their size in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

SEC is crucial for understanding the polydispersity of PEG-containing compounds. nih.gov The choice of the column and mobile phase is critical to prevent interactions between the analyte and the stationary phase, which can lead to inaccurate molar mass estimations. chromatographyonline.com A multidimensional dynamic surface tension detector (DSTD) can be coupled with SEC to provide additional information on the surface activity of different oligomeric fractions. nih.gov This can be particularly useful for analyzing surfactants like this compound.

Spectrometric Quantification of this compound

Spectrometric methods provide quantitative information about this compound by measuring the interaction of the molecule with electromagnetic radiation.

Quantitative NMR for this compound Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the concentration and composition of a sample. sciepub.comnih.gov In proton NMR (¹H NMR), the area of a signal is directly proportional to the number of protons giving rise to that signal. nih.gov This principle allows for the quantification of analytes in a mixture, often without the need for a calibration curve, by using a certified internal standard. sciepub.com

For this compound, specific proton signals corresponding to the ethylene glycol and hydroxy stearate moieties can be integrated to determine their relative amounts. researchgate.net For instance, in related fatty acid esters, the signals of protons adjacent to the ester group and on the fatty acid chain are used for quantification. nih.govresearchgate.net The choice of solvent is important; for example, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be particularly useful for analyzing polyethylene glycol derivatives as it can reveal a stable hydroxyl peak. researchgate.net The accuracy of qNMR is demonstrated by strong linear correlations between the measured and theoretical compositions, often with correlation coefficients (R²) exceeding 0.99. sciepub.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis of this compound

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures. ijarnd.comchemijournal.com For the comprehensive analysis of ethylene glycol hydroxystearate, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govresearchgate.net These techniques allow for the separation of the compound from a sample matrix, followed by its unequivocal identification and quantification based on its mass-to-charge ratio. ijarnd.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.com While ethylene glycol hydroxystearate itself has a high boiling point and low volatility, it can be analyzed by GC-MS after a derivatization step. This process chemically modifies the molecule to increase its volatility and thermal stability. nih.gov A common derivatization agent for compounds containing hydroxyl groups, such as ethylene glycol hydroxystearate, is phenylboronic acid, which forms a more volatile cyclic ester. nih.gov

The analytical process begins with the injection of the derivatized sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. ijarnd.com The separation is based on the differential partitioning of the analyte between the stationary phase coating the column and the mobile gas phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z), and a unique mass spectrum is generated, which serves as a molecular fingerprint for identification. ijarnd.comresearchgate.net

Key parameters for the GC-MS analysis of derivatized ethylene glycol hydroxystearate would include the type of GC column (e.g., a non-polar or medium-polarity column), the temperature program of the oven, and the mass spectrometer settings (e.g., scan range and ionization energy). The definitive laboratory method for the detection and quantification of ethylene glycol in various matrices is GC, preferably with mass spectrometric detection (GC/MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like ethylene glycol hydroxystearate, often without the need for derivatization. nih.gov

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column packed with a stationary phase as a liquid mobile phase carries the sample through. The separation mechanism depends on the analyte's affinity for the stationary and mobile phases. For ethylene glycol hydroxystearate, a reversed-phase column (e.g., C18) would likely be used with a polar mobile phase.

After elution from the HPLC column, the analyte enters the mass spectrometer through an interface, such as an electrospray ionization (ESI) source. nih.gov ESI generates ions in the gas phase from the liquid stream, which are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural elucidation by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.gov LC-MS/MS methods have been successfully developed for the analysis of various glycols in different matrices. sigmaaldrich.comresearchgate.netnih.gov

A study on the direct analysis of ethylene glycol in human serum using LC-MS/MS demonstrated the feasibility of analyzing underivatized glycols. nih.gov The method utilized the formation of adduct ions with sodium for detection in positive electrospray mode. nih.gov This approach could potentially be adapted for the analysis of ethylene glycol hydroxystearate.

| Technique | Principle | Sample Preparation | Key Advantages for Ethylene Glycol Hydroxystearate Analysis |

| GC-MS | Separation of volatile compounds followed by mass analysis. ijarnd.comchemijournal.com | Derivatization to increase volatility is typically required. nih.gov | High resolution, established libraries for identification of related compounds. gcms.cz |

| LC-MS | Separation of non-volatile compounds in the liquid phase followed by mass analysis. researchgate.net | Often requires minimal sample preparation, direct analysis may be possible. nih.gov | High sensitivity and selectivity, suitable for thermally labile compounds. nih.gov |

Novel Sensor Technologies for Ethylene Glycol Hydroxystearate Detection

The development of novel sensor technologies offers the potential for rapid, sensitive, and on-site detection of chemical compounds like ethylene glycol hydroxystearate. Research in this area is primarily focused on electrochemical and optical sensors, which can be integrated into miniaturized and portable devices.

Electrochemical Sensors for Ethylene Glycol Hydroxystearate

Electrochemical sensors detect analytes by measuring changes in electrical properties (e.g., current or potential) resulting from a biochemical reaction at the electrode surface. For the detection of the ethylene glycol moiety within ethylene glycol hydroxystearate, sensors based on its electrochemical oxidation are promising.

A study reported the development of an electrochemical sensor for ethylene glycol using a glassy carbon electrode modified with reduced graphene oxide and nickel-gold nanoparticles (Ni(OH)2/AuNp/rGO/GCE). scielo.brresearchgate.net The sensor operated on the principle of the electrocatalytic oxidation of ethylene glycol at the modified electrode surface. The determination of ethylene glycol was performed by cyclic voltammetry, which allows for the regeneration of the active sites on the sensor surface. scielo.brresearchgate.net This sensor demonstrated a good linear response over a specific concentration range and high stability over numerous analysis cycles. scielo.brresearchgate.net

The performance of such sensors is highly dependent on the nanomaterials used for electrode modification. These materials enhance the electrocatalytic activity and increase the surface area for the reaction, leading to improved sensitivity and selectivity. nih.gov

| Sensor Type | Sensing Principle | Key Performance Metrics | Potential for Ethylene Glycol Hydroxystearate |

| Electrochemical | Electrocatalytic oxidation of the ethylene glycol moiety. scielo.brresearchgate.net | Linear range, limit of detection, stability. scielo.brresearchgate.net | High sensitivity and potential for miniaturization. |

Optical Sensors for Ethylene Glycol Hydroxystearate Detection

Optical sensors utilize changes in light properties (e.g., absorbance, fluorescence, or color) to detect the presence of a target analyte. For ethylene glycol hydroxystearate, colorimetric and fiber-optic sensors are relevant approaches.

A colorimetric sensor for ethylene glycol has been developed based on the prevention of freeze-thawing induced aggregation of silver nanoparticles (AgNPs). researchgate.net In the absence of ethylene glycol, the AgNPs aggregate upon freezing and thawing, leading to a color change. The presence of ethylene glycol inhibits this aggregation, and the color of the solution is maintained. researchgate.net The concentration of ethylene glycol can be determined by the extent of color change, which can be measured spectrophotometrically or even observed visually. researchgate.net

Another approach involves the use of fiber-optic sensors. A liquid level sensor based on multimode interference effects in a no-core fiber has been shown to respond to ethylene glycol. researchgate.net While designed for liquid level sensing, the principle relies on the refractive index of the surrounding liquid, which changes with the concentration of ethylene glycol. researchgate.net Additionally, hydrogels doped with silver nanoparticles have been used for the optical sensing of metal ions, demonstrating the versatility of nanoparticle-based optical detection. mdpi.com

| Sensor Type | Sensing Principle | Key Features | Potential for Ethylene Glycol Hydroxystearate |

| Colorimetric | Analyte-induced change in the aggregation state and color of nanoparticles. researchgate.net | Visual detection, simplicity. researchgate.net | Rapid and low-cost screening. |

| Fiber-Optic | Change in the refractive index of the medium containing the analyte. researchgate.net | High sensitivity, remote sensing capability. | Real-time monitoring in various environments. |

Miniaturized and Portable Analytical Devices for Ethylene Glycol Hydroxystearate

A major goal in analytical chemistry is the development of miniaturized and portable devices that can perform analyses outside of a traditional laboratory setting. Such devices are crucial for applications requiring on-site and real-time monitoring.

Portable analyzers for ethylene gas are commercially available and are designed for rugged use in various environments. felixinstruments.com These instruments often feature intuitive user interfaces and internal data logging capabilities. felixinstruments.com While designed for a gas, the underlying sensor technology could potentially be adapted for the detection of ethylene glycol hydroxystearate in liquid samples or in the headspace above a liquid sample.

The electrochemical and optical sensors described above are highly amenable to miniaturization. Electrochemical sensors can be fabricated on small chips, and optical sensors can be based on compact components like LEDs and photodiodes. The integration of these sensors into portable devices would enable rapid and convenient analysis of ethylene glycol hydroxystearate in industrial or environmental settings. For instance, a portable device could be used for quality control on a production line or for monitoring in wastewater streams.

Theoretical and Computational Investigations of Ethylene Glycol Hydroxy Stearate

Molecular Modeling and Simulation of Ethylene (B1197577) Glycol Hydroxy Stearate (B1226849) Structure